(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
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Overview
Description
(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a fluorophenyl group, a pyrrolidine ring, and an acrylamide moiety, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the acrylamide moiety is introduced through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives
Scientific Research Applications
(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
- (2E)-N-{1-[6-(2-bromophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
- (2E)-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
Uniqueness
The uniqueness of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-17(15-18-7-3-2-4-8-18)24(30)26-19-13-14-29(16-19)23-12-11-22(27-28-23)20-9-5-6-10-21(20)25/h2-12,15,19H,13-14,16H2,1H3,(H,26,30)/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVRFOXQXAJEB-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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